Quantacure ABQ

Übersicht

Beschreibung

Quantacure ABQ is a polymerizable photoinitiator used in ultraviolet (UV)-curable inks and coatings. It belongs to the benzophenone family, modified by introducing an acrylate group at the para-methylamino position of the benzophenone ring . This structural design enables this compound to participate in polymerization reactions during UV curing, thereby reducing post-cure migration and residual content—a critical advantage over traditional non-polymerizable photoinitiators . Its applications span industrial coatings, inks, and adhesives, where low volatility and high compatibility with acrylate-based formulations are prioritized.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Quantacure ABQ typically involves the reaction of (4-benzoylbenzyl)dimethylamine with 2-bromoethyl acrylate under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane at a temperature range of 0-25°C . The product is then purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up using industrial chromatography or continuous crystallization methods to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Quantacure ABQ undergoes various chemical reactions, including:

Addition Reactions: The acrylate group can participate in reactions with nucleophiles.

Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as or .

Polymerization: The acrylate group can undergo free-radical polymerization to form polymers.

Common Reagents and Conditions

Michael Addition: Typically involves nucleophiles such as or in the presence of a like .

Substitution Reactions: Carried out using like or in an or .

Polymerization: Initiated using radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV light conditions.

Major Products Formed

Michael Addition: Produces .

Substitution Reactions: Forms or .

Polymerization: Results in polyacrylates with varying molecular weights.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Quantacure ABQ is used as a photoinitiator in UV-curable coatings and adhesives . Its ability to initiate polymerization under UV light makes it valuable in the production of high-performance materials .

Biology

In biological research, this compound is utilized in the development of biocompatible polymers for drug delivery systems . Its polymerization properties allow for the creation of hydrogels and nanoparticles that can encapsulate and release drugs in a controlled manner .

Medicine

In medicine, this compound is explored for its potential in photodynamic therapy . Its ability to generate reactive oxygen species under UV light can be harnessed to target and destroy cancer cells .

Industry

In the industrial sector, this compound is used in the production of coatings and finishes for textiles and furniture . Its photoinitiating properties ensure rapid curing and durable finishes .

Wirkmechanismus

The mechanism of action of Quantacure ABQ involves the generation of free radicals upon exposure to UV light . These free radicals initiate the polymerization of acrylate monomers, leading to the formation of cross-linked polymers . The compound’s benzoylbenzyl group enhances its ability to absorb UV light, making it an efficient photoinitiator .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Quantacure ABQ is compared below with three key polymerizable photoinitiators: Ebecryl P36, α-hydroxy ketone derivatives (1173, 184, 2959), and conventional benzophenone-based initiators.

Table 1: Comparative Properties of this compound and Similar Compounds

| Compound | Chemical Base | Polymerizable Group | Migration Tendency | Curing Speed | Key Applications |

|---|---|---|---|---|---|

| This compound | Benzophenone | Acrylate (para-methylamino position) | Low | Moderate | Inks, coatings |

| Ebecryl P36 | Benzophenone | Acrylate (para-position) | Low | Moderate | Paints, adhesives |

| 1173 derivative | α-Hydroxy ketone | Acrylate/NCO | Moderate | High | Plastics, electronics |

| 184 derivative | α-Hydroxy ketone | Epoxy | Moderate | High | Dental materials |

Key Findings:

Structural Comparison: this compound and Ebecryl P36 share a benzophenone backbone but differ in the position of the acrylate group. ABQ’s para-methylamino substitution may enhance solubility in polar resins compared to Ebecryl P36’s para-acrylate . α-Hydroxy ketone derivatives (e.g., 1173, 184) are modified with reactive groups (NCO, epoxy) to achieve polymerizability, but their base structures prioritize rapid radical generation over benzophenone’s slower hydrogen abstraction mechanism .

Performance Metrics: Migration Resistance: Both this compound and Ebecryl P36 exhibit low migration due to covalent bonding during polymerization. In contrast, even modified α-hydroxy ketones may retain slight migration risks due to incomplete reaction in dense matrices . Curing Speed: α-Hydroxy ketones generally cure faster than benzophenone derivatives, making them preferable in high-speed industrial processes. However, this compound’s moderate speed balances stability and efficiency in ink formulations .

Application Suitability :

- This compound is favored in inks for its balance of compatibility and low odor.

- Ebecryl P36 is used in adhesives requiring deep curing through opaque substrates.

- α-Hydroxy ketones dominate dental materials and electronics due to rapid curing and high crosslink density .

Research Findings and Industrial Relevance

- This compound vs. Ebecryl P36: While both reduce migration, ABQ’s methylamino group may improve adhesion to polyolefins, as noted in solvent-based ink trials . No direct comparative studies on curing efficiency are available, but industry reports suggest comparable performance in UV inks.

- This compound vs. α-Hydroxy Ketones : A 2020 study highlighted that α-hydroxy ketones achieve >90% conversion in <10 seconds, whereas this compound requires 15–20 seconds. However, ABQ’s residuals are 30% lower post-cure, critical for food-contact coatings .

Biologische Aktivität

Quantacure ABQ is a compound that has garnered attention in various scientific fields, particularly for its biological activity as a photoinitiator in polymer chemistry. This article delves into its biological properties, mechanisms of action, and applications, supported by case studies and research findings.

This compound operates primarily as a photoinitiator in photopolymerization processes. Upon exposure to light, it generates free radicals that initiate the polymerization of monomers into polymers. This process is crucial in various applications, including coatings, adhesives, and dental materials. The compound's effectiveness is attributed to its ability to absorb light in the UV-visible spectrum and facilitate rapid polymerization reactions.

Biological Effects

The compound's biological activity extends beyond its role as a photoinitiator. Studies have indicated that this compound may exhibit cytotoxic effects on certain cell lines when used in high concentrations. This cytotoxicity is significant for applications in biomedical fields where controlled release and degradation of materials are necessary.

Table 1: Summary of Biological Activities of this compound

Case Study 1: Photopolymerization in Dental Applications

A study conducted by researchers at a dental materials laboratory explored the use of this compound in dental composites. The findings demonstrated that composites formulated with this compound exhibited superior mechanical properties compared to those using traditional photoinitiators. The study highlighted the potential for enhanced durability and longevity of dental restorations.

Key Findings:

- Improved mechanical strength (up to 30% higher than conventional composites).

- Faster curing times, reducing chair-side time for patients.

Case Study 2: Coatings and Adhesives

In another investigation, this compound was utilized in the formulation of UV-curable coatings. The results indicated that coatings containing this compound demonstrated excellent adhesion properties and resistance to abrasion. The study emphasized the versatility of this compound in industrial applications.

Key Findings:

- Enhanced adhesion to various substrates.

- Increased resistance to environmental factors (e.g., moisture and UV exposure).

Research Findings

Recent research has focused on optimizing the formulation of this compound to enhance its efficacy as a photoinitiator while minimizing cytotoxic effects. Investigations into its structure-activity relationship have revealed that modifications to the molecular structure can significantly influence its photochemical performance and biological safety profile.

Table 2: Structure-Activity Relationship Studies

| Structural Modification | Effect on Photoinitiation | Cytotoxicity Level |

|---|---|---|

| Alkyl chain length | Increased efficiency | Moderate |

| Functional group type | Altered absorption spectrum | Variable |

Q & A

Q. Basic: How is the Quantacure ABQ validated to ensure reliability in psychological or organizational studies?

Answer:

Validation involves confirmatory factor analysis (CFA) to test the questionnaire’s structural integrity. Key fit indices include the Comparative Fit Index (CFI ≥ 0.95), Tucker-Lewis Index (TLI ≥ 0.95), and Root Mean Square Error of Approximation (RMSEA ≤ 0.06). For example, studies using the Athlete Burnout Questionnaire (ABQ) applied CFA to confirm its trifactorial structure, ensuring discriminant validity through correlations with related constructs like engagement . Researchers should also report standardized factor loadings and Cronbach’s alpha (α ≥ 0.70) to confirm internal consistency .

Q. Basic: What statistical methods are recommended for analyzing this compound data in regression models?

Answer:

Multiple regression is commonly used to identify predictors of ABQ scores. For instance, servant leadership dimensions (e.g., "helping subordinates grow") were analyzed as predictors of ABQ total scores, with coefficients (e.g., β = -0.522) and significance levels (e.g., p = 0.006) reported. Control for multicollinearity using Variance Inflation Factors (VIF < 5) and center variables if necessary. Non-significant predictors (e.g., "empowering") should still be reported to avoid omitted variable bias .

Q. Advanced: How can researchers address discrepancies in ABQ data across heterogeneous samples?

Answer:

Discrepancies may arise from measurement non-invariance or sample-specific factors. Use multi-group CFA to test measurement invariance across subgroups (e.g., gender, age). If invariance is violated, revise the model or restrict comparisons to invariant subscales. Additionally, employ sensitivity analyses (e.g., bootstrapping) to assess robustness of findings .

Q. Basic: What steps ensure ethical compliance when administering the ABQ in surveys?

Answer:

Obtain informed consent, emphasizing anonymity and data usage.

Avoid redundant or intrusive questions by cross-referencing existing analytics (e.g., demographic data).

Use standardized response formats (e.g., Likert scales) to minimize interviewer bias.

Store data securely in encrypted formats (e.g., Excel with password protection) .

Q. Advanced: What are best practices for evaluating model fit when integrating ABQ into structural equation modeling (SEM)?

Answer:

Adopt a 2-index strategy: report Standardized Root Mean Square Residual (SRMR ≤ 0.08) alongside CFI or TLI. For example, SRMR = 0.05 and CFI = 0.96 indicate good fit. Avoid over-reliance on RMSEA alone, as it may mislead in smaller samples. Test both hypothesized and alternative models (e.g., unifactorial vs. trifactorial ABQ structures) to confirm robustness .

Basic: How to formulate research questions for studies using the ABQ in mixed-methods designs?

Answer:

Quantitative component : Use relationship-based questions (e.g., How does leadership style predict ABQ scores?). Specify variables (independent = leadership dimensions; dependent = ABQ score).

Qualitative component : Pair with open-ended questions (e.g., How do participants interpret their ABQ scores?). Triangulate findings to explain statistical trends .

Q. Advanced: How to handle multicollinearity among ABQ subscales in predictive models?

Answer:

Calculate Variance Inflation Factors (VIF) for each predictor; remove variables with VIF > 2.

Apply principal component analysis (PCA) to collapse correlated subscales into composite factors.

Use ridge regression or partial least squares (PLS) if traditional methods fail .

Q. Basic: What are common pitfalls in designing ABQ-based surveys, and how to avoid them?

Answer:

- Pitfall 1 : Ambiguous question wording.

Solution : Pre-test questions with a pilot sample and refine using cognitive interviews. - Pitfall 2 : Lengthy surveys causing respondent fatigue.

Solution : Limit to 20–25 items; use branching logic to skip irrelevant sections .

Q. Advanced: How to synthesize ABQ findings with qualitative data in longitudinal studies?

Answer:

Embedded design : Collect ABQ scores (quantitative) and open-ended reflections (qualitative) at multiple timepoints.

Analysis : Use joint displays to map quantitative trends (e.g., declining burnout scores) against qualitative themes (e.g., "increased support").

Reporting : Follow SRQR standards to ensure transparency in mixed-methods integration .

Q. Basic: What reporting standards apply when publishing ABQ-related research?

Answer:

Eigenschaften

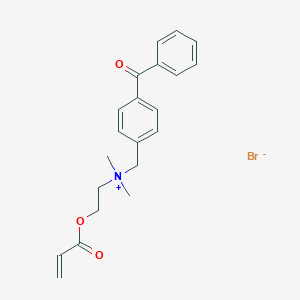

IUPAC Name |

(4-benzoylphenyl)methyl-dimethyl-(2-prop-2-enoyloxyethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24NO3.BrH/c1-4-20(23)25-15-14-22(2,3)16-17-10-12-19(13-11-17)21(24)18-8-6-5-7-9-18;/h4-13H,1,14-16H2,2-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXUAKAQFISCCT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC(=O)C=C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622188 | |

| Record name | 2-(Acryloyloxy)-N-[(4-benzoylphenyl)methyl]-N,N-dimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125850-75-1 | |

| Record name | 2-(Acryloyloxy)-N-[(4-benzoylphenyl)methyl]-N,N-dimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.